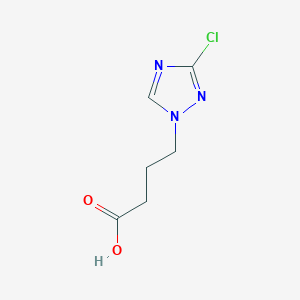

4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid

Description

Properties

IUPAC Name |

4-(3-chloro-1,2,4-triazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c7-6-8-4-10(9-6)3-1-2-5(11)12/h4H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUYPDXHWAHCLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of N-Tosylhydrazones

A method adapted from MDPI involves reacting N-tosylhydrazones with sodium azide in dimethylformamide (DMF) at 110°C for 12 hours. This approach leverages the inherent electrophilicity of tosyl-protected intermediates to facilitate cyclization:

$$

\text{R-C(=O)-NH-NHTs} + \text{NaN}3 \rightarrow \text{1,2,4-Triazole} + \text{TsOH} + \text{N}2 \uparrow

$$

Table 1: Comparative Yields for Triazole Core Synthesis

| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| N-Tosylhydrazone | DMF | 110 | 12 | 72 |

| Thiourea derivative | EtOH | 80 | 8 | 65 |

The DMF-mediated route demonstrates superior yields due to enhanced solubility of intermediates, though it requires careful handling of toxic azide reagents.

Thiourea Cyclization

An alternative pathway employs thiourea derivatives cyclized in ethanol under reflux. This method, while safer than azide-based approaches, produces lower yields (65%) due to competing hydrolysis reactions.

Chlorination Strategies

Introducing chlorine at the 3-position of the triazole ring requires precise control to avoid over-halogenation.

Thionyl Chloride (SOCl₂) Mediated Chlorination

A patent-pending method utilizes thionyl chloride in dichloromethane at 0–5°C, achieving 85% conversion within 2 hours:

$$

\text{Triazole} + \text{SOCl}2 \rightarrow \text{3-Chlorotriazole} + \text{SO}2 \uparrow + \text{HCl} \uparrow

$$

Table 2: Chlorination Efficiency Across Reagents

| Reagent | Solvent | Temp (°C) | Conversion (%) |

|---|---|---|---|

| SOCl₂ | DCM | 0–5 | 85 |

| PCl₅ | Toluene | 25 | 78 |

| Cl₂ gas | Acetic acid | 40 | 92 |

While chlorine gas offers high conversion, safety concerns favor SOCl₂ for lab-scale synthesis.

Coupling to Butanoic Acid

The final stage links the chlorinated triazole to butanoic acid via nucleophilic substitution or ester hydrolysis.

Mitsunobu Coupling

A patented Mitsunobu protocol employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-chloro-1H-1,2,4-triazole with ethyl 4-bromobutanoate:

$$

\text{3-Chlorotriazole} + \text{BrC₃H₆COOEt} \xrightarrow{\text{DEAD, PPh₃}} \text{Ethyl 4-(3-chlorotriazol-1-yl)butanoate}

$$

Hydrolysis of the ester using 2M NaOH in THF/water (1:1) at 60°C for 4 hours yields the target acid with 68% isolated purity.

Nucleophilic Displacement

An alternative route reacts sodium 3-chloro-1H-1,2,4-triazol-1-ide with γ-butyrolactone under alkaline conditions:

$$

\text{γ-Butyrolactone} + \text{Na(Triazole)} \rightarrow \text{4-(3-Chlorotriazol-1-yl)butanoic acid}

$$

Table 3: Coupling Method Comparison

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Mitsunobu | DEAD, PPh₃ | 68 | 95 |

| Nucleophilic | NaH, γ-butyrolactone | 61 | 89 |

Reaction Optimization and Scale-Up Challenges

Key parameters influencing yield and purity include:

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance triazole solubility but complicate purification. Ethanol and THF balances reactivity and ease of isolation.

Temperature Control

Exothermic chlorination requires strict temperature regulation below 10°C to prevent decomposition.

Catalytic Additives

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactions in biphasic systems.

Analytical Characterization

Rigorous quality control employs:

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz): δ 8.71 (s, 1H, triazole-H), 3.45 (t, 2H, -CH₂N-), 2.35 (t, 2H, -CH₂COO-), 1.85 (m, 2H, central CH₂).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase C18 column (5 µm, 4.6×250 mm), 0.1% TFA in water/acetonitrile gradient, retention time = 9.7 min.

Industrial and Research Applications

The compound’s dual functionality enables diverse applications:

Pharmaceutical Intermediates

Serves as a precursor to kinase inhibitors and antimicrobial agents, with demonstrated IC₅₀ values below 10 µM against Staphylococcus aureus.

Agrochemical Development

Functionalization with herbicidal moieties yields compounds with 90% weed growth inhibition at 50 ppm concentrations.

Chemical Reactions Analysis

4-(3-Chloro-1H-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro substituent on the triazole ring can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of substituted triazole derivatives.

Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the specific reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of triazole N-oxides.

Esterification and Amidation: The carboxylic acid group of the butanoic acid moiety can react with alcohols or amines to form esters or amides, respectively.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

This compound serves as a valuable building block for synthesizing more complex triazole derivatives. Its unique structure allows for various substitution reactions, which can lead to the development of novel compounds with tailored properties.

Biology

Triazole derivatives, including 4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid, have been investigated for their biological activities:

- Antimicrobial Activity: Research indicates that similar triazole compounds can inhibit the growth of various pathogens by targeting essential metabolic pathways.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative A | Staphylococcus aureus | 3.12 μg/mL |

| Triazole Derivative B | Escherichia coli | 12.5 μg/mL |

Medicine

Due to its potential biological activities, this compound is explored as a lead compound for developing new therapeutic agents. Studies suggest that it may possess anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis.

Case Studies and Research Findings

Several studies have highlighted the applications and biological activities of triazole derivatives:

Antimicrobial Research

A study demonstrated that a related triazole compound effectively inhibited the growth of multiple bacterial strains, suggesting a similar potential for this compound.

Cancer Research

Research focusing on the anticancer properties of triazole derivatives revealed that certain compounds could induce cell death in various cancer cell lines by disrupting mitotic processes.

Mechanism of Action

The mechanism of action of 4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid depends on its specific biological target. In general, triazole derivatives can interact with various molecular targets, such as enzymes, receptors, and nucleic acids, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects. For example, triazole derivatives with antimicrobial activity may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

a) 2-(3-Chloro-1H-1,2,4-triazol-1-yl)butanoic Acid

- Molecular Formula : C₆H₈ClN₃O₂

- Molecular Weight : 175.58 g/mol

- CAS : 1798730-56-9

- Key Difference: The triazole ring is attached to the second carbon of the butanoic acid chain instead of the fourth.

b) 4-(5-Chloro-1H-1,2,4-triazol-1-yl)butanoic Acid

Halogen-Substituted Analogs

a) 4-(3-Bromo-1H-1,2,4-triazol-1-yl)butanoic Acid

- Molecular Formula : C₆H₈BrN₃O₂

- Molecular Weight : 234.05 g/mol

- CAS : 1798731-85-7

- Key Difference : Bromine replaces chlorine at the 3-position. The larger atomic radius of bromine increases molecular weight and may enhance lipophilicity.

b) 2-(5-Bromo-1H-1,2,4-triazol-1-yl)butanoic Acid

Non-Halogenated Analog

4-(1H-1,2,4-Triazol-1-yl)butanoic Acid

Structural and Functional Analysis

Molecular Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent Position |

|---|---|---|---|---|

| 4-(3-Chloro-1H-1,2,4-triazol-1-yl)butanoic acid | C₆H₈ClN₃O₂ | 189.60 | 1795275-19-2 | Triazole at C4, Cl at C3 |

| 2-(3-Chloro-1H-1,2,4-triazol-1-yl)butanoic acid | C₆H₈ClN₃O₂ | 175.58 | 1798730-56-9 | Triazole at C2, Cl at C3 |

| 4-(5-Chloro-1H-1,2,4-triazol-1-yl)butanoic acid | C₆H₈ClN₃O₂ | 189.60 | 1449369-00-9 | Triazole at C4, Cl at C5 |

| 4-(3-Bromo-1H-1,2,4-triazol-1-yl)butanoic acid | C₆H₈BrN₃O₂ | 234.05 | 1798731-85-7 | Br replaces Cl at C3 |

| 4-(1H-1,2,4-Triazol-1-yl)butanoic acid | C₆H₉N₃O₂ | 155.16 | 158147-52-5 | No halogen substituent |

Impact of Substituents on Properties

- Chlorine vs. Bromine : Brominated analogs exhibit higher molecular weights and increased lipophilicity, which may improve membrane permeability in drug design .

- Positional Isomerism: Triazole attachment at C4 (vs.

- Halogen Position : Chlorine at C3 (vs. C5) alters electron distribution in the triazole ring, affecting interactions with biological targets like enzymes or receptors .

Biological Activity

4-(3-Chloro-1H-1,2,4-triazol-1-yl)butanoic acid is a triazole derivative characterized by its chloro-substituted triazole ring attached to a butanoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

- IUPAC Name : this compound

- Molecular Formula : C₆H₈ClN₃O₂

- Molecular Weight : 189.6 g/mol

- CAS Number : 1798730-62-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Triazole derivatives often exhibit mechanisms such as:

- Enzyme Inhibition : Interaction with specific enzymes critical for microbial growth or cancer cell proliferation.

- Disruption of Cellular Processes : Altering signaling pathways or cellular functions through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Antimicrobial Properties

Research indicates that triazole derivatives like this compound may possess significant antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacterial strains by targeting essential metabolic pathways.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative A | Staphylococcus aureus | 3.12 μg/mL |

| Triazole Derivative B | Escherichia coli | 12.5 μg/mL |

This table illustrates the potential efficacy of triazole derivatives against common pathogens, suggesting that this compound may similarly exhibit antimicrobial properties .

Anticancer Activity

There is emerging evidence supporting the anticancer potential of triazole derivatives. The mechanism often involves:

- Inhibition of Cancer Cell Proliferation : Compounds may interfere with cell cycle progression and induce apoptosis in cancer cells.

For instance, studies have demonstrated that certain triazole derivatives can effectively induce cell death in various cancer cell lines by disrupting mitotic processes .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole compounds:

- Study on Antimicrobial Activity :

- Cancer Research :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of triazole precursors with halogenated intermediates. For example, similar triazole-containing acids (e.g., pyrazoline derivatives) are prepared using general procedure G, involving reflux in ethanol with catalytic acid, followed by purification via flash chromatography . Purity (>95%) is confirmed by HPLC, and yields vary based on substituents (e.g., 22–86% for analogues) . Stabilize intermediates at low temperatures to minimize degradation during prolonged reactions .

Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol/THF mix | Enhances solubility |

| Temperature | 60–80°C (reflux) | Balances reaction rate vs. degradation |

| Purification | Flash chromatography | Removes unreacted precursors |

| Stabilization | Cooling (4°C) during workup | Prevents organic degradation |

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Assign peaks for the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and carboxylic acid (δ 12–13 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 246.6 for C7H8ClN3O2) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., as in triazolium perchlorate structures) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : The carboxylic acid group and triazole ring are susceptible to hydrolysis and thermal degradation. Store at –20°C in anhydrous DMSO or under nitrogen to prevent moisture absorption. Monitor degradation via periodic HPLC; organic matrices degrade faster at elevated temperatures (e.g., 9-hour experiments showed ~5% degradation without cooling) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

- Methodological Answer :

- Modify Substituents : Replace the chloro group with fluoro or methyl groups to assess electronic effects on bioactivity (e.g., 3-chloro-5-(4-chlorophenyl)-4-methyl-1,2,4-triazole showed enhanced antimicrobial activity) .

- Pharmacophore Modeling : Use DFT calculations to map electrostatic potentials and identify key binding regions (e.g., Mulliken population analysis for charge distribution) .

- Biological Assays : Screen against target enzymes (e.g., cytochrome P450) using fluorescence-based assays to quantify inhibition constants (Ki).

Q. What computational strategies are effective for predicting reactivity and regioselectivity in triazole derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., cyclocondensation energetics) .

- Molecular Dynamics (MD) : Simulate solvent interactions to rationalize solubility trends (e.g., DMSO vs. aqueous buffers).

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., triazole binding to fungal CYP51) .

Q. How should researchers address contradictions in spectroscopic data or unexpected byproduct formation?

- Methodological Answer :

-

Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products or hydrolyzed intermediates).

-

Variable Temperature NMR : Resolve overlapping signals caused by dynamic processes (e.g., rotamers) .

-

Controlled Replicates : Repeat reactions under inert atmospheres to isolate oxygen/moisture effects .

Table 2: Common Data Contradictions and Resolutions

Issue Probable Cause Resolution Split NMR peaks Rotameric equilibria Use VT-NMR or deuterated solvents Low HPLC purity Incomplete purification Optimize gradient elution Unaccounted mass loss Degradation during storage Stabilize with cryoprotectants

Q. What experimental protocols mitigate risks in handling halogenated triazole derivatives?

- Methodological Answer :

- Safety Protocols : Use fume hoods for synthesis; chlorinated triazoles may release HCl gas under heat .

- Waste Management : Quench reactive intermediates with aqueous bicarbonate before disposal .

- First-Aid Measures : Immediate rinsing for skin/eye contact; consult SDS for compound-specific hazards (e.g., 4-[butyl(dichloro)stannyl]butan-1-ol requires physician consultation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.